tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate

Description

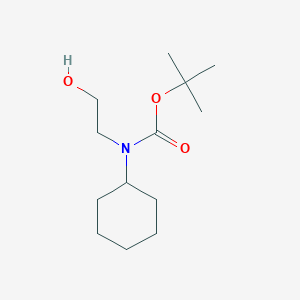

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclohexyl moiety, and a 2-hydroxyethyl substituent. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 243.34 g/mol (calculated from ). The compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate, leveraging the Boc group’s stability under basic and nucleophilic conditions. The cyclohexyl and hydroxyethyl groups contribute to its stereochemical complexity and influence physicochemical properties such as solubility and reactivity.

Properties

IUPAC Name |

tert-butyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h11,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBLSVBAGWEOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

| Compound/Reagent | Role in Synthesis |

|---|---|

| Cyclohexylglycinol | Amino alcohol precursor |

| Di-tert-butyl dicarbonate (Boc2O) | Boc protecting group source |

| Sodium hydride (NaH) | Base for deprotonation and nucleophilic activation |

| Dimethylacetamide (DMA) | Solvent |

| Thionyl chloride (SOCl2) | Chlorinating agent for intermediate transformations |

| Trifluoroacetic acid (TFA) | Boc deprotection agent |

| Dichloromethane (DCM) | Extraction solvent |

| Methanol | Washing solvent |

| Ammonia/methanol solution | Elution for purification on ion exchange cartridge |

Stepwise Synthesis Outline

Formation of Boc-protected cyclohexylglycinol :

The amino group of cyclohexylglycinol is protected by reaction with di-tert-butyl dicarbonate under basic conditions to form N-Boc-cyclohexylglycinol.Alkylation with 2-pyridin-4-yl-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-yl ester (as an example substrate):

In DMA solvent, sodium hydride is added to deprotonate the hydroxy group of the Boc-protected amino alcohol, which then reacts with the ester to form the desired ether linkage.Chlorination and further functional group manipulation :

The carbamate intermediate is treated with thionyl chloride (SOCl2) to convert hydroxy groups into chlorides or other reactive intermediates, facilitating further modifications.Deprotection and purification :

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature. The crude product is purified by solid-phase extraction using SCX-2 cartridges and preparative high-performance liquid chromatography (HPLC).

Reaction Conditions and Yields

| Step | Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection | Boc2O, base (e.g., NaH), DMA solvent | 2 hours | Room temperature | High | Efficient amine protection |

| Alkylation | NaH, DMA, substrate ester | 2 hours | Room temperature | Moderate | Requires anhydrous conditions |

| Chlorination (SOCl2) | SOCl2, DCM | Variable | Room temperature | Moderate | Converts OH to Cl for further reactions |

| Boc deprotection and purification | TFA/DCM, SCX-2 cartridge, preparative HPLC | 1 hour | Room temperature | High | Clean removal of protecting group |

Key Research Findings and Analytical Data

- The reaction proceeds efficiently under mild conditions with sodium hydride as a base to activate the hydroxy group for nucleophilic substitution.

- The use of trifluoroacetic acid enables smooth Boc deprotection without significant side reactions.

- Purification by solid-phase extraction and preparative HPLC yields high-purity product suitable for further applications.

- LCMS analysis confirms the molecular ion peak at m/z 409 consistent with the target compound.

Alternative Preparation Approaches

While the above method is well-documented, alternative approaches include:

- Direct carbamate formation by reaction of cyclohexyl amino alcohol with tert-butyl carbazate under catalytic conditions.

- Use of ionic liquids as solvents and magnesium-based catalysts to improve reaction efficiency and environmental profile in carbamate synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of cyclohexyl ketones or aldehydes.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of cyclohexyl ethers or esters.

Scientific Research Applications

Chemical Synthesis

The synthesis of tert-butyl cyclohexyl(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(1R)-1-cyclohexyl-2-aminoethanol in the presence of a base. The process can be summarized as follows:

- Reagents :

- tert-butyl chloroformate

- N-(1R)-1-cyclohexyl-2-aminoethanol

- Base (e.g., triethylamine)

- Procedure :

- Mix the reagents under controlled conditions.

- Purify the resulting product through column chromatography and crystallization.

This synthetic route is efficient and allows for the production of high-purity intermediates suitable for further applications in drug development .

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including:

- Ezetimibe : A cholesterol absorption inhibitor used to treat hyperlipidemia. The synthesis involves coupling with 4-chlorobenzyl magnesium bromide followed by cyclization with diethyl oxalate.

- Escitalopram : A selective serotonin reuptake inhibitor (SSRI) used for treating depression and anxiety disorders. The compound introduces necessary functional groups that enhance pharmacological activity.

- Cariprazine : An antipsychotic drug that acts on dopamine receptors. The compound is utilized as an intermediate in its synthesis, contributing to its therapeutic efficacy .

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit urease, an enzyme involved in urea metabolism, which is significant for treating related metabolic disorders. Kinetic studies have demonstrated its efficacy as an enzyme inhibitor.

- Anticancer Properties : Investigations into its effects on cancer cell lines have revealed potential apoptotic activity against certain types of breast cancer cells, suggesting its utility in oncology.

Urease Inhibition Study

A study evaluated the inhibitory effects of various carbamate derivatives, including this compound, on urease activity. Molecular docking techniques predicted binding affinities, confirming its role as a potent inhibitor through enzyme assays.

Anticancer Research

In another study, the compound was tested on breast cancer cell lines to assess its cytotoxic effects. Results indicated that it could induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tert-butyl and cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl cyclohexyl(2-hydroxyethyl)carbamate to other carbamates are critical for understanding its applications and limitations. Below is a detailed comparison:

Structural Analogues

(S)-tert-Butyl (1-Cyclohexyl-2-hydroxyethyl)carbamate (CAS 107202-39-1)

- Similarity : 0.92 ().

- Key Difference : Stereochemistry at the hydroxyethyl position. The (S)-enantiomer may exhibit distinct biological activity or crystallization behavior compared to the racemic target compound.

- Applications : Used in asymmetric synthesis for chiral drug intermediates .

tert-Butyl (trans-4-(Hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) Similarity: 0.98 (). Key Difference: Hydroxymethyl group instead of hydroxyethyl. Physicochemical Data: Molecular weight = 229.32 g/mol; LogP = 1.2 (predicted) .

tert-Butyl (cis-4-(2-Hydroxyethyl)cyclohexyl)carbamate (CAS 1069120-19-9)

- Similarity : 0.95 ().

- Key Difference : Cis configuration of the hydroxyethyl group on the cyclohexane ring, which alters spatial interactions in catalytic or receptor-binding environments.

- Synthesis : Requires stereoselective hydrogenation or chiral resolution techniques .

Functional Analogues

tert-Butyl (2-Hydroxyethyl)(methyl)carbamate (CAS 57561-39-4) Similarity: 0.93 (). Key Difference: Replacement of cyclohexyl with a methyl group. This simplification reduces molecular weight (C₈H₁₇NO₃) and increases aqueous solubility. Applications: Common in peptide synthesis for amine protection .

tert-Butyl (2-(2-Hydroxyethoxy)ethyl)carbamate (CAS 139115-91-6)

- Similarity : 0.97 ().

- Key Difference : Ether linkage in place of a direct hydroxyethyl group. This modification enhances hydrolytic stability but may reduce hydrogen-bonding capacity .

Table 1: Key Properties of Selected Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Group |

|---|---|---|---|---|

| This compound | C₁₃H₂₅NO₃ | 243.34 | 2.1 | Hydroxyethyl, Cyclohexyl |

| (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate | C₁₃H₂₅NO₃ | 243.34 | 2.0 | Chiral hydroxyethyl |

| tert-Butyl (trans-4-hydroxymethyl)carbamate | C₁₂H₂₃NO₃ | 229.32 | 1.2 | Hydroxymethyl |

| tert-Butyl (2-hydroxyethyl)(methyl)carbamate | C₈H₁₇NO₃ | 187.23 | 0.8 | Methyl, Hydroxyethyl |

Biological Activity

Tert-butyl cyclohexyl(2-hydroxyethyl)carbamate, a carbamate derivative, has garnered attention for its significant biological activity. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activities of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group and a cyclohexyl moiety linked to a hydroxyethyl carbamate. Its unique configuration contributes to its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Studies suggest that it modulates inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

- Drug Delivery Enhancement : Its favorable pharmacokinetic profile indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier. This property enhances its potential for use in targeted drug delivery systems.

- Protein Binding : Interaction studies reveal that the compound can selectively bind to specific proteins, enhancing its effectiveness as a drug candidate.

The mechanisms through which this compound exerts its effects include:

- Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, influencing various biochemical pathways.

- Membrane Permeability : Its ability to cross biological membranes suggests that it could be utilized in developing therapies that require targeted delivery to specific tissues or organs.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate | Difluorinated cyclohexane | Enhanced lipophilicity due to fluorine atoms |

| Tert-butyl N-[3-(hydroxyethyl)-cyclohexyl]carbamate | Different position of hydroxyethyl group | Variation in biological activity due to positioning |

| This compound | Lacks nitrogen substitution | Simpler structure; less polar |

This table illustrates how variations in substituents and their positions can significantly influence the chemical properties and biological activities of carbamates.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Study : A controlled study demonstrated that administration of this compound resulted in significant reductions in edema in animal models when compared to standard anti-inflammatory drugs like sodium diclofenac. The results indicated a dose-dependent response, underscoring its potential therapeutic utility .

- Pharmacokinetic Profile : In a study assessing drug absorption characteristics, this compound exhibited high bioavailability and rapid absorption rates across gastrointestinal models. This suggests its suitability for oral drug formulations aimed at systemic effects .

- Protein Interaction Studies : Research focusing on the binding affinities of this compound revealed selective interactions with specific protein targets, which could lead to enhanced efficacy in therapeutic applications targeting those proteins .

Q & A

Q. What are the recommended synthetic routes for tert-butyl cyclohexyl(2-hydroxyethyl)carbamate, and how can intermediates be purified?

The compound is typically synthesized via multi-step reactions involving carbamate protection, nucleophilic substitutions, and functional group transformations. A common approach (adapted from similar carbamates) involves:

- Step 1 : Reacting a cyclohexylamine derivative with tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) using NaHCO₃ as a base to introduce the Boc-protected amine .

- Step 2 : Hydroxyethylation via epoxide ring-opening or alkylation with 2-bromoethanol under basic conditions.

- Purification : Intermediates are often isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. For example, reports >95% purity after column chromatography for structurally related carbamates .

Q. Key Considerations :

- Use anhydrous solvents (e.g., THF) to avoid hydrolysis of Boc groups.

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or LC-MS.

Q. How can the structure of this compound be confirmed spectroscopically?

A combination of NMR, IR, and mass spectrometry is essential:

- ¹H NMR : Expect signals for the tert-butyl group (δ ~1.4 ppm, singlet), cyclohexyl protons (δ ~1.2–2.1 ppm, multiplet), and hydroxyethyl moiety (δ ~3.5–3.7 ppm for CH₂OH, δ ~1.6 ppm for OH exchange with D₂O) .

- ¹³C NMR : Boc carbonyl appears at δ ~155 ppm; cyclohexyl carbons resonate between δ 20–35 ppm .

- MS (ESI+) : Look for [M+H]⁺ or [M+Na]⁺ peaks. For example, reports m/z 386 [M+H]⁺ for a related carbamate-pyrimidine intermediate .

Methodological Tip : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in complex spectra.

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of chiral carbamate derivatives?

Chiral resolution or asymmetric catalysis is critical:

- Chiral Pool Strategy : Use enantiomerically pure cyclohexylamine precursors. For example, describes enantioselective synthesis of a carbamate intermediate via iodolactamization, achieving >90% enantiomeric excess (ee) .

- Catalytic Asymmetric Reactions : Palladium-BINAP complexes () enable selective coupling of amines with halogenated pyrimidines, avoiding racemization .

Q. Troubleshooting :

- If low ee is observed, optimize catalyst loading (e.g., 5–10 mol% Pd₂(dba)₃) or reaction temperature.

- Confirm stereochemistry via X-ray crystallography or chiral HPLC.

Q. How should researchers optimize reaction conditions for nitro-group reduction in carbamate intermediates?

Nitro reductions (e.g., converting nitro-pyrimidines to amino-pyrimidines) require careful control:

- Method : Use Fe powder in ethanol with NH₄Cl () or catalytic hydrogenation (H₂/Pd-C). achieved 70–80% yield for nitro-to-amine conversion .

- Challenges : Over-reduction or Boc-group cleavage. Mitigate by:

- Limiting reaction time (e.g., 6–8 hours for Fe/NH₄Cl).

- Using milder reductants like SnCl₂ in acidic media.

Q. How can contradictory spectral data or low yields in multi-step syntheses be analyzed?

Contradictions often arise from impurities or side reactions:

Q. Advanced Tools :

- DFT calculations to predict reaction pathways.

- In-situ IR to monitor intermediate stability.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.